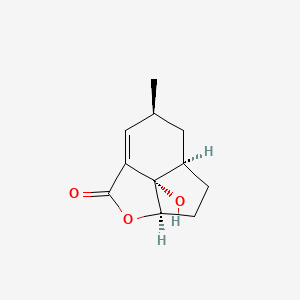
Galiellalactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galiellalactone is a secondary fungal metabolite first isolated from the ascomycetes Galiella rufa. It was discovered in dead wood in Chile. The compound has a unique architecture, consisting of a [5,5,6]-fused tricyclic ring system with an α,β-unsaturated lactone ring that acts as a Michael acceptor. This compound is known for its bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galiellalactone can be synthesized through various methods. One notable approach involves the use of D-mannitol as a starting material. The synthesis includes seven steps, starting with the formation of the core structure through ring-closing enyne metathesis using Grubbs second-generation catalyst, followed by deketalization, oxidative cleavage of the diol, and Wittig olefination .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Galiellalactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring and other functional groups.
Substitution: Substitution reactions can occur at various positions on the tricyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different bioactivities .
Scientific Research Applications
Galiellalactone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: this compound is used to investigate its effects on cellular processes and pathways.
Medicine: The compound’s anti-tumor, anti-inflammatory, and anti-cancer properties make it a potential candidate for drug development.
Industry: While its industrial applications are limited, this compound’s unique structure and bioactivities may inspire the development of new materials and pharmaceuticals
Mechanism of Action
Galiellalactone exerts its effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. As a Michael acceptor, this compound forms covalent bonds with specific nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly effective in targeting cancer stem cells and reducing their viability .
Comparison with Similar Compounds
Wortmannin: Another fungal metabolite with a strained ring system that acts as a potent inhibitor of phosphoinositide 3-kinases.
Epoxomicin: A natural product with a strained ring system that inhibits proteasome activity.
Uniqueness of Galiellalactone: this compound’s unique [5,5,6]-fused tricyclic ring system and its ability to act as a Michael acceptor set it apart from other similar compounds. Its specific inhibition of the STAT3 pathway and its broad range of bioactivities, including anti-tumor and anti-inflammatory properties, highlight its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(4R,7R,9S,11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |
InChI |
InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11-/m0/s1 |
InChI Key |
SOIISBQQYAGDKM-QJSROADHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2CC[C@@H]3[C@]2(C(=C1)C(=O)O3)O |
Canonical SMILES |
CC1CC2CCC3C2(C(=C1)C(=O)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylate](/img/structure/B10765816.png)
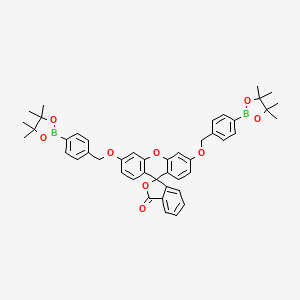


![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)

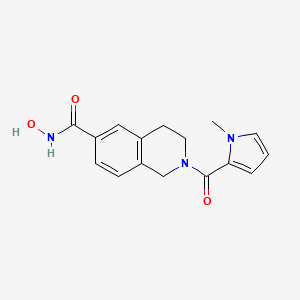
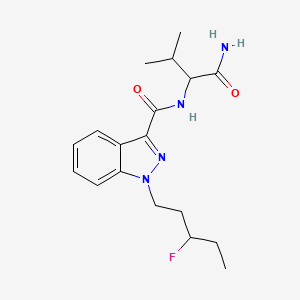

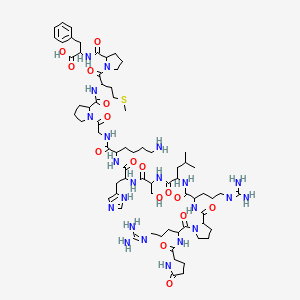
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)
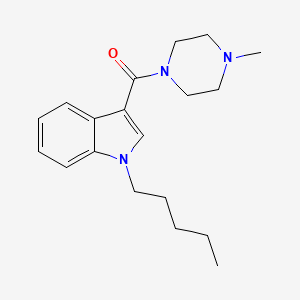
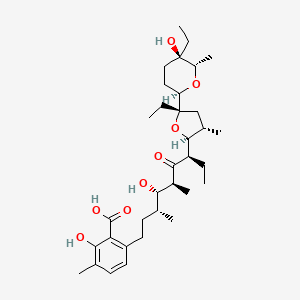
![3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765898.png)
